molecular formula C23H24N2O6S2 B2633017 2,5-dimethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955250-08-5

2,5-dimethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B2633017
CAS No.: 955250-08-5
M. Wt: 488.57
InChI Key: IISPXIDGUKGJTD-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H24N2O6S2 and its molecular weight is 488.57. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Crystallography

Research on compounds structurally related to 2,5-dimethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide has contributed significantly to our understanding of molecular interactions and crystal structures. For example, the study by Gelbrich, Haddow, and Griesser (2011) on Gliquidone highlights the importance of intramolecular and intermolecular hydrogen bonding in determining the crystal structure of sulfonylurea derivatives (Gelbrich, Haddow, & Griesser, 2011).

Organic Synthesis

Advancements in the synthesis of tetrahydroisoquinoline derivatives have been demonstrated, providing valuable methods for constructing complex organic molecules. Saitoh et al. (2001) reported on the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline, showcasing the application of Pummerer-type cyclization, which is pivotal in the synthesis of heterocyclic compounds (Saitoh et al., 2001).

Anticancer Activity

The search for new anticancer agents has led to the exploration of sulfonamide derivatives. Compounds with a sulfonamide moiety have been evaluated for their potential anticancer activity. For instance, Żołnowska et al. (2018) synthesized a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides and assessed their activity against various human tumor cell lines, identifying compounds with promising anticancer properties (Żołnowska et al., 2018).

Enzyme Inhibition

Sulfonamide derivatives have also been explored for their enzyme inhibitory activities. Khalid et al. (2014) synthesized a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives and evaluated their activities against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, discovering compounds with significant inhibitory effects (Khalid et al., 2014).

Applications in Catalysis

Research on the [(1R,3S)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol 2.33-hydrate by Chakka et al. (2011) provides insights into the use of tetrahydroisoquinoline derivatives as ligands or their precursors in catalysis, highlighting their role in facilitating various chemical reactions (Chakka et al., 2011).

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S2/c1-30-20-10-11-22(31-2)23(15-20)32(26,27)24-19-9-8-17-12-13-25(16-18(17)14-19)33(28,29)21-6-4-3-5-7-21/h3-11,14-15,24H,12-13,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISPXIDGUKGJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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